N-Ethyl-3-methylaniline solubility in organic solvents
N-Ethyl-3-methylaniline solubility in organic solvents
An In-depth Technical Guide to the Solubility of N-Ethyl-3-methylaniline in Organic Solvents
Abstract
N-Ethyl-3-methylaniline (CAS No. 102-27-2), also known as N-Ethyl-m-toluidine, is a crucial chemical intermediate in the synthesis of dyes and pharmaceuticals.[1][2] Its processability, reactivity, and formulation are fundamentally governed by its solubility in various organic media. This technical guide provides a comprehensive examination of the solubility characteristics of N-Ethyl-3-methylaniline. We will delve into the underlying physicochemical principles that dictate its solubility, present available solubility data, and offer detailed, field-proven protocols for its experimental determination. Furthermore, this guide explores modern computational approaches for solubility prediction, ensuring researchers are equipped with both foundational knowledge and cutting-edge techniques for solvent selection and process optimization.
Physicochemical Profile of N-Ethyl-3-methylaniline
A thorough understanding of a compound's physical and chemical properties is the cornerstone of any solubility study. N-Ethyl-3-methylaniline is a substituted aromatic amine with a distinct molecular architecture that dictates its behavior in solution.[3]
Table 1: Key Physicochemical Properties of N-Ethyl-3-methylaniline
| Property | Value | Source(s) |
| CAS Number | 102-27-2 | [1][3][4] |
| Molecular Formula | C₉H₁₃N | [1][3][4] |
| Molecular Weight | 135.21 g/mol | [1][3] |
| Appearance | Clear, colorless to yellowish or light amber liquid | [1][5] |
| Boiling Point | 221 °C (lit.) | [1][4] |
| Density | 0.957 g/mL at 25 °C (lit.) | [1][4] |
| Refractive Index (n²⁰/D) | 1.546 (lit.) | [1][3][4] |
| Water Solubility | 1131 mg/L at 20 °C (Sparingly soluble) | [1][6] |
| pKa | 5.27 ± 0.25 (Predicted) | [1] |
Theoretical Principles of Solubility
The solubility of N-Ethyl-3-methylaniline is a direct consequence of its molecular structure—an interplay between a polar amino group and a largely non-polar substituted aromatic ring. The guiding principle of "like dissolves like" provides a robust framework for predicting its solubility behavior.[7]
The molecule can be deconstructed into three key regions influencing its solubility:
-
The Aromatic Ring (Non-polar): The benzene ring is hydrophobic and contributes to favorable interactions with non-polar or weakly polar solvents through van der Waals forces.
-
The Alkyl Substituents (Non-polar): The ethyl group on the nitrogen and the methyl group on the ring further enhance the molecule's non-polar, lipophilic character.[7]
-
The Secondary Amine Group (Polar): The nitrogen atom with its lone pair of electrons is the primary polar center.[8] It can act as a hydrogen bond acceptor, though it lacks a hydrogen atom for donation. This polarity allows for dipole-dipole interactions with polar solvents.
This dual character predicts that N-Ethyl-3-methylaniline will be most soluble in solvents of intermediate polarity or those that have both polar and non-polar characteristics. Its limited solubility in water is due to the large, non-polar hydrocarbon portion of the molecule outweighing the polarity of the single amine group.[9]
As an amine, N-Ethyl-3-methylaniline is a weak base. This property is critical. In the presence of an acid, the amine group is protonated to form a salt.[1] This salt is ionic and therefore significantly more polar, leading to a dramatic increase in solubility in polar solvents like water.
Qualitative and Quantitative Solubility Profile
While extensive quantitative data is not widely published, a qualitative profile can be constructed from chemical database entries and by analogy to similar substituted anilines.[7]
Qualitative Assessment:
-
Alcohols (e.g., Ethanol): Soluble.[1][3] The alkyl chain of the alcohol interacts favorably with the non-polar parts of the molecule, while the hydroxyl group interacts with the amine.
-
Ethers (e.g., Diethyl Ether): Soluble.[1][3] Ethers are effective solvents for moderately polar compounds.
-
Aromatic Solvents (e.g., Toluene): Expected to be highly soluble due to the similar aromatic structures.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Expected to be highly soluble.
-
Aqueous Acid (e.g., 5% HCl): Soluble due to the formation of the corresponding ammonium salt.[10]
-
Aqueous Base (e.g., 5% NaOH): Insoluble. As a basic compound, it will not be deprotonated further.[10]
Quantitative Data: As of this guide's publication, a comprehensive, multi-solvent quantitative solubility dataset for N-Ethyl-3-methylaniline is not readily available in the peer-reviewed literature. This underscores the necessity for researchers to perform experimental determinations for their specific solvent systems and conditions. The protocol provided in the following section is designed for this purpose.
Experimental Protocol for Solubility Determination
A precise and reproducible determination of solubility is critical for process development and modeling. The gravimetric method is a robust and widely accessible technique for this purpose.[8]
Objective: To quantitatively determine the solubility of N-Ethyl-3-methylaniline in a selected organic solvent at a specified temperature.
Materials:
-
N-Ethyl-3-methylaniline (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or small Erlenmeyer flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Calibrated positive displacement pipette or gas-tight syringe
-
Pre-weighed glass vials
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of N-Ethyl-3-methylaniline to a flask containing a known volume of the solvent. "Excess" means that undissolved solute should be clearly visible after mixing.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation. Vigorous agitation is necessary.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, let the flask stand undisturbed at the experimental temperature for at least 2 hours to allow undissolved material to settle.
-
Carefully draw a known volume (e.g., 1-5 mL) of the supernatant using a calibrated pipette or syringe.
-
Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed (tared) glass vial. This step is critical to remove any suspended micro-droplets or solid particles.[8]
-
-
Gravimetric Analysis:
-
Record the exact mass of the tared vial containing the filtered saturated solution.
-
Carefully evaporate the solvent. This can be achieved by placing the vial in a vacuum oven at a moderate temperature (well below the boiling point of N-Ethyl-3-methylaniline) or by using a gentle stream of nitrogen gas in a fume hood.[7]
-
Once the solvent is completely removed, continue to dry the vial containing the N-Ethyl-3-methylaniline residue until a constant weight is achieved.
-
Allow the vial to cool to room temperature in a desiccator before the final weighing.
-
-
Calculation of Solubility:
-
Mass of dissolved solute: (Final weight of vial + residue) - (Tare weight of vial)
-
Mass of solvent: (Weight of vial + solution) - (Final weight of vial + residue)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) * 100
-
The solubility can also be converted to other units such as g/L or molarity (mol/L) using the density of the solvent.
-
Computational Approaches to Solubility Prediction
When experimental data is unavailable or a rapid screening of many solvents is required, computational models offer a powerful alternative.[11] These quantitative structure-property relationship (QSPR) models use molecular descriptors to predict physical properties like solubility.[12]
-
Thermodynamic Models (e.g., COSMO-RS): Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemistry to calculate the chemical potential of a solute in a solvent, from which solubility can be derived. These models are powerful because they are based on first principles and can often provide accurate predictions without experimental input.[12]
-
Machine Learning Models: With the growth of chemical databases, machine learning algorithms (e.g., Random Forest, Graph Neural Networks) can be trained on existing solubility data to predict the solubility of new compounds.[12][13] These models excel at identifying complex patterns between molecular structure and solubility but are dependent on the quality and size of the training dataset.[11]
The integration of computational chemistry and machine learning is a rapidly advancing field that promises to significantly accelerate the process of solvent selection in drug development and chemical synthesis.[12]
Safety, Handling, and Storage
N-Ethyl-3-methylaniline is a hazardous chemical that requires strict safety protocols.
-
Toxicity: It is classified as toxic if swallowed, in contact with skin, or inhaled.[3] It may cause irritation to the skin and serious eye irritation.[3][14]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[15]
-
Chemical Incompatibility: N-Ethyl-3-methylaniline is a base and can react exothermically with acids.[1] It may also be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[1][16]
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[15] Keep containers tightly closed.[15]
Conclusion
N-Ethyl-3-methylaniline exhibits a solubility profile dominated by its dual polar/non-polar character. It is readily soluble in common organic solvents like alcohols and ethers, with expected high solubility in aromatic and halogenated solvents. Its basicity allows for high solubility in acidic aqueous solutions. The scarcity of published quantitative data necessitates the use of robust experimental methods, such as the gravimetric protocol detailed herein, for accurate process design. As the field evolves, the synergy between experimental determination and advanced computational prediction will provide an increasingly powerful toolkit for scientists and researchers working with this versatile chemical intermediate.
References
- N-ethyl-3-methylaniline (CAS 102-27-2) - HazComFast.
- Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide - Benchchem.
- N-ethyl-3-methylaniline - 102-27-2, C9H13N, density, melting point, boiling point, structural formula, synthesis.
- A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem.
- N-Ethyl-3-methylaniline CAS#: 102-27-2 - ChemicalBook.
- N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH.
- N-Methylaniline - Solubility of Things.
- EXPERIMENT 1 DETERMIN
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
- SAFETY D
- SAFETY D
- Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing).
- n-ethyl-3-methylaniline cas 102-27-2 - Haihang Industry Co., Ltd.
- N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map.
- Pruned Machine Learning Models to Predict Aqueous Solubility | ACS Omega.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
- N-ETHYLANILINE - CAMEO Chemicals - NOAA.
- Solubility of Organic Compounds.
- N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc.
- N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing - MSPL.
Sources
- 1. N-Ethyl-3-methylaniline CAS#: 102-27-2 [m.chemicalbook.com]
- 2. N-Ethyl-3-methylaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 3. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. haihangindustry.com [haihangindustry.com]
- 6. N-Ethyl-3-methylaniline | CAS#:102-27-2 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 12. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. hazcomfast.com [hazcomfast.com]
- 16. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
